

"Tenofovir-C3-O-C15-CF3 ammonium" solubility in DMSO and other solvents

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Compound of Interest

Tenofovir-C3-O-C15-CF3
ammonium

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The Solubility Profile of Tenofovir Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of tenofovir and its derivatives, compounds of significant interest in antiviral research and development. While specific quantitative solubility data for "**Tenofovir-C3-O-C15-CF3 ammonium**" is not publicly available, this document consolidates known solubility data for the parent compound, tenofovir, and its widely used prodrug, tenofovir disoproxil fumarate (TDF). This information, coupled with standardized experimental protocols, offers a valuable resource for researchers engaged in the formulation and development of novel tenofovir-based therapeutics.

Core Physicochemical Properties and Solubility

Tenofovir, an acyclic nucleotide phosphonate analog, is a potent inhibitor of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.[1][2] However, its inherent polarity and negative charge at physiological pH result in low oral bioavailability.[3] To overcome this limitation, various prodrugs have been developed to enhance its lipophilicity and cellular permeability.[4] The solubility of these compounds is a critical determinant of their formulation possibilities and in vivo performance.



Quantitative Solubility Data

The following table summarizes the available solubility data for tenofovir and tenofovir disoproxil fumarate in various solvents. It is important to note that the solubility of "**Tenofovir-C3-O-C15-CF3 ammonium**" is not documented in publicly accessible literature. The data presented here for related compounds can serve as a foundational reference for formulation development and further research.

Compound	Solvent/Medium	Solubility	Reference
Tenofovir	DMSO	~1 mg/mL	[5]
PBS (pH 7.2)	~2.5 mg/mL	[5]	
Water	~5 mg/mL	[6]	_
Tenofovir Disoproxil Fumarate (TDF)	DMSO	~14 mg/mL	[7]
Ethanol	~5 mg/mL	[7]	
Dimethylformamide (DMF)	~16 mg/mL	[7]	_
DMF:PBS (pH 7.2) (1:9)	~0.1 mg/mL	[7]	_

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for determining the solubility of active pharmaceutical ingredients (APIs). The shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This protocol outlines a general procedure for determining the solubility of a tenofovir derivative in a specified solvent.

1. Preparation of Saturated Solution:



 An excess amount of the test compound (e.g., "Tenofovir-C3-O-C15-CF3 ammonium") is added to a known volume of the desired solvent (e.g., DMSO, water, PBS) in a sealed, temperature-controlled vessel.

2. Equilibration:

• The vessel is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

3. Phase Separation:

• The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

4. Quantification:

 The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound is used for accurate quantification.

5. Data Reporting:

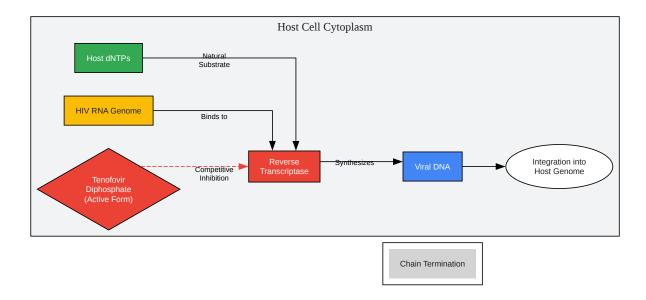
 The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (if applicable). A minimum of three replicate experiments is recommended for each solvent.

Mechanism of Action and Relevant Signaling Pathway

Tenofovir and its prodrugs exert their antiviral effect by inhibiting the HIV-1 reverse transcriptase.[1] After administration, tenofovir prodrugs are metabolized intracellularly to the active diphosphate form. This active metabolite competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain.[2] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[1][2]



The following diagram illustrates the process of HIV reverse transcription and the inhibitory action of tenofovir.

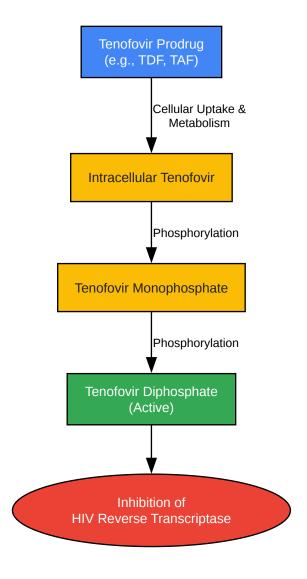


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Caption: HIV Reverse Transcription Inhibition by Tenofovir.

The following workflow outlines the intracellular activation of tenofovir prodrugs.





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Caption: Intracellular Activation of Tenofovir Prodrugs.

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